(3-Methylthiophen-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(3-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5-2-3-8-6(5)4-7;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVARVCZSIXJDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655350 | |
| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071674-80-0 | |
| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methanamine hydrochloride typically involves the reaction of 3-methylthiophene with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(3-Methylthiophen-2-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Heterocycle Influence : Benzothiophene (vs. thiophene) extends conjugation, enhancing π-π interactions but increasing steric hindrance. Furan lacks sulfur’s polarizability, reducing hydrophobic interactions in biological systems .
- Thiazole Derivatives : The thiazole ring’s nitrogen atoms enable hydrogen bonding, while chlorophenyl groups contribute to steric effects, impacting solubility and target selectivity .
Biological Activity
(3-Methylthiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is with a molecular weight of approximately 177.69 g/mol. The compound is typically presented as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 177.69 g/mol |
| Density | 1.032 g/cm³ |
| Boiling Point | 194.7 °C at 760 mmHg |
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Biological Activity
While specific data on the biological activity of this compound is limited, compounds with similar thiophene structures have been studied for their pharmacological properties. These include:
- Antimicrobial Activity : Thiophene derivatives have shown potential against bacterial strains, with some exhibiting synergistic effects when combined with conventional antibiotics .
- Cytotoxicity : Certain thienyl compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, particularly when used in combination with standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis of thienyl compounds, researchers found that this compound exhibited moderate cytotoxicity against several cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (2-Methylthiophen-3-yl)methanamine hydrochloride | C7H12ClNS | Different substitution pattern |
| (3-Methylthietan-3-yl)methanamine hydrochloride | C7H12ClNS | Unique ring structure |
| (3-Methylthiophen-2-yl)methylamine hydrochloride | C8H11NS | Lacks the N-methyl group; different reactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methylthiophen-2-yl)methanamine hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodology :
-
Step 1 : Start with a thiophene precursor (e.g., 3-methylthiophene). Introduce an amine group via nucleophilic substitution or reductive amination. For reductive amination, use a ketone intermediate and a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions .
-
Step 2 : Purify intermediates using column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH).
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Step 3 : Hydrochloride salt formation: Treat the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether.
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Critical Parameters : pH control during amination (optimal pH 4–5), temperature (25–40°C), and inert atmosphere (N2/Ar) to prevent oxidation.
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amination | NaBH3CN, pH 4.5 | 65–70 | 95% |
| Salt Formation | HCl gas, Et2O | 85–90 | 99% |
Q. How should researchers handle and store this compound to ensure stability?
- Protocol :
- Storage : Keep in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture to prevent hydrolysis .
- Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319). Work in a fume hood to minimize inhalation risks (H335) .
- Stability Data :
- Decomposition observed at >40°C or >60% relative humidity.
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methods :
- Mass Spectrometry (MS) : Exact mass = 163.06 g/mol (free base); isotopic pattern matches C7H11NS .
- NMR : Key signals (¹H, D2O): δ 6.8 (thiophene-H), 3.5 (–CH2NH2), 2.4 (CH3).
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2O/ACN gradient). Retention time: 8.2 min (purity >98%) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during the reductive amination step?
- Troubleshooting Framework :
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Issue 1 : Incomplete conversion of ketone intermediate.
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Solution : Increase reaction time (24–48 hrs) or add catalytic acetic acid to enhance imine formation .
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Issue 2 : Byproduct formation (e.g., over-reduction).
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Solution : Optimize stoichiometry (1.2 eq NaBH3CN) and monitor reaction progress via LC-MS.
- Case Study : A 20% yield increase was achieved by switching from methanol to THF as the solvent, reducing competing side reactions .
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Structural Analysis Workflow :
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Step 1 : Grow single crystals via slow evaporation (solvent: ethanol/water).
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Step 2 : Collect XRD data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (rigid-bond restraint for thiophene ring) .
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Step 3 : Validate using R-factor convergence (<0.05) and electron density maps.
Q. What strategies optimize HPLC method development for detecting trace impurities?
- Optimization Steps :
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Column Selection : Use a polar-embedded C18 column (e.g., Zorbax SB-Phenyl) to improve resolution of polar degradation products.
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Gradient Design : Start with 5% ACN (0.1% TFA) to retain early-eluting impurities; ramp to 95% ACN over 30 min.
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Detection : UV at 254 nm for aromatic thiophene backbone; confirm impurities via HRMS (exact mass ±2 ppm) .
- Data Table :
| Impurity | Retention Time (min) | Mass (m/z) | Source |
|---|---|---|---|
| Hydrolysis product | 5.8 | 180.03 | Moisture exposure |
| Oxidation byproduct | 10.5 | 195.05 | Air exposure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
